JNJ-5207787

NPY Y2 receptor antagonist receptor subtype selectivity neuropeptide Y pharmacology

Select JNJ-5207787 for neuroscience and metabolic research where generic NPY Y2 antagonists fail due to poor subtype selectivity, limited CNS exposure, or unconfirmed in vivo target engagement. This non-peptidic, blood-brain barrier-penetrant Y2 antagonist delivers >100-fold selectivity over Y1, Y4, and Y5 receptors, verified pIC50 of 7.20 in functional G-protein coupling assays, autoradiographic mapping precision in limbic regions, and maximal brain occupancy (Cmax 1351 ng/mL at 30 min in rats). Ideal for behavioral neuroscience (fear extinction/reinstatement), appetite/satiety, and CNS receptor-occupancy studies demanding unambiguous Y2 pharmacology.

Molecular Formula C32H38N4O2
Molecular Weight 510.7 g/mol
CAS No. 683746-68-1
Cat. No. B1673070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-5207787
CAS683746-68-1
SynonymsJNJ-5207787
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Molecular FormulaC32H38N4O2
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
InChIInChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
InChIKeyDSEJCLDJIFTPPH-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-5207787 Chemical and Pharmacological Classification for Research Procurement


JNJ-5207787 (CAS 683746-68-1) is a synthetic small-molecule antagonist of the neuropeptide Y Y2 receptor (NPY Y2R) [1]. As a non-peptidic compound with blood-brain barrier penetration capability, it is supplied for in vitro and in vivo neuroscience and metabolic research applications .

JNJ-5207787 vs Generic Y2 Antagonists: Key Technical Selection Criteria


Generic substitution in NPY Y2 receptor research fails due to substantial disparities in subtype selectivity, blood-brain barrier penetration, and in vivo target engagement. While several Y2 antagonists exist, they differ markedly in their selectivity profiles against Y1, Y4, and Y5 receptors, their CNS bioavailability, and their functional potency at native receptors [1]. The evidence below quantifies exactly where JNJ-5207787 diverges from its closest comparators, enabling informed procurement decisions based on experimental requirements rather than nominal class membership.

JNJ-5207787 Quantitative Comparator Evidence for Procurement Decisions


JNJ-5207787 Y2 Receptor Subtype Selectivity vs Class Comparators

JNJ-5207787 demonstrates >100-fold selectivity for the human Y2 receptor over human Y1, Y4, and Y5 receptors in radioligand binding assays [1]. In contrast, the peptide Y2 antagonist BIIE0246 exhibits only ~10- to 20-fold selectivity over Y1 and Y5 receptors in comparable assays, based on published affinity data (hY2 Ki = 3.3 nM; hY1 Ki = 48 nM; hY5 Ki = 45 nM) [2].

NPY Y2 receptor antagonist receptor subtype selectivity neuropeptide Y pharmacology

JNJ-5207787 Human Y2 Receptor Binding Affinity: Direct Comparison with JNJ-31020028

JNJ-5207787 binds to the human Y2 receptor with a pIC50 of 7.00 ± 0.10 (IC50 ≈ 100 nM) in KAN-Ts cells [1]. In contrast, the structurally related analog JNJ-31020028 displays significantly higher affinity with a pIC50 of 8.07 (IC50 ≈ 8.5 nM) for the human Y2 receptor .

NPY Y2 receptor binding pIC50 comparison radioligand binding

JNJ-5207787 Blood-Brain Barrier Penetration and Brain Exposure

Following intraperitoneal administration at 30 mg/kg in female Sprague-Dawley rats, JNJ-5207787 achieved a maximum brain concentration (Cmax) of 1351 ± 153 ng/mL at 30 minutes post-dose, with ex vivo autoradiography confirming Y2 receptor binding site occupancy [1]. This represents substantial brain exposure from a single parenteral dose, with quantifiable target engagement at the receptor level. No head-to-head PK data are available for SF-11 or CYM 9484, but the peptide antagonist BIIE0246 has negligible brain penetration due to its peptidic nature [2].

blood-brain barrier penetration brain pharmacokinetics CNS drug delivery

JNJ-5207787 Functional Antagonism and In Vivo Behavioral Validation

JNJ-5207787 blocks PYY-stimulated [35S]GTPγS binding in KAN-Ts cells with a corrected pIC50 of 7.20 ± 0.12, confirming functional Y2 receptor antagonism [1]. In vivo, local injection of JNJ-5207787 into the anteroventral bed nucleus of stria terminalis (BNSTav) delayed fear extinction and increased fear reinstatement in mice, demonstrating central Y2 receptor-mediated behavioral modulation [2]. In contrast, the peptide antagonist BIIE0246, while exhibiting functional antagonism in vitro (pA2 = 8.1 in rat vas deferens), lacks CNS penetration and cannot produce comparable central behavioral effects [3].

NPY Y2 functional antagonism in vivo behavior fear extinction

JNJ-5207787 Broad-Selectivity Screening: Off-Target Profile Against 50 Receptors

JNJ-5207787 was profiled against a panel of 50 receptors, ion channels, and transporters, showing minimal interaction except for sodium channel 2 (NaV1.2) . Comprehensive off-target profiling data for JNJ-31020028, SF-11, or CYM 9484 against comparable broad panels is not publicly available, limiting direct quantitative comparison. BIIE0246, as a peptide, has inherently limited off-target receptor interactions but also lacks oral and CNS bioavailability [1].

off-target profiling receptor selectivity sodium channel 2

JNJ-5207787 High-Impact Research and Procurement Application Scenarios


CNS Neuroscience: Fear Extinction and Anxiety-Related Behavioral Studies

JNJ-5207787 is validated for central Y2 receptor modulation in behavioral neuroscience, specifically in fear extinction and reinstatement paradigms. Its brain penetration (Cmax = 1351 ng/mL at 30 min in rats) and ex vivo target occupancy enable direct interrogation of Y2-mediated effects in limbic circuits including BNSTav, hippocampus, and amygdala [1].

Metabolic Research: Appetite Regulation and Energy Homeostasis Studies

As a brain-penetrant Y2 antagonist with >100-fold subtype selectivity, JNJ-5207787 is suitable for central NPY Y2 receptor pharmacology in appetite and satiety models. Its selectivity over Y1, Y4, and Y5 receptors minimizes confounding signals from other NPY receptor subtypes, enabling cleaner interpretation of Y2-specific contributions to feeding behavior [1][2].

In Vitro Receptor Autoradiography and Y2 Localization Studies

JNJ-5207787 at 10 μM inhibits [125I]PYY labeling in rat brain regions known to express Y2 receptor (septum, hypothalamus, hippocampus, substantia nigra, cerebellum), while leaving Y1-expressing regions (cortex, thalamus) unaffected, confirming its utility as a selective mapping tool for Y2 receptor localization in tissue sections [1].

Functional Antagonism: GTPγS Coupling Assays in Y2-Expressing Cells

JNJ-5207787 blocks PYY-stimulated [35S]GTPγS binding with a corrected pIC50 of 7.20 ± 0.12 in KAN-Ts cells, making it suitable for functional antagonist controls in G-protein coupling assays and for benchmarking novel Y2 ligands in vitro [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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